2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

This scaffold uniquely positions the carboxylic acid via a rigid para-phenoxy spacer, enabling direct amine coupling to generate Class II HDAC inhibitor precursors (e.g., fluoroacetylthiophene oxadiazoles) inaccessible to simpler oxadiazole acetic acids. With 6 HBA/2 HBD, it offers superior target engagement in extended binding pockets. Procure this versatile 'scaffold with a handle' for fragment growing, anti-infective SAR libraries, and PGI₂ receptor modulator lead generation without the synthetic limitations of pre-capped analogs.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B12193302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=CO2)OCC(=O)O
InChIInChI=1S/C10H8N2O4/c13-9(14)5-15-8-3-1-7(2-4-8)10-12-11-6-16-10/h1-4,6H,5H2,(H,13,14)
InChIKeyWALNTHSWTLORAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetic Acid – Structural Overview & Procurement Context


2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetic Acid (CAS 851170-83-7, C₁₀H₈N₂O₄, MW 220.18) is a heterocyclic building block that combines a 1,3,4-oxadiazole ring with a phenoxyacetic acid moiety via a para-substituted phenyl linker. The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, and its fusion with a phenoxyacetic acid side chain confers distinct hydrogen-bonding capacity and conformational flexibility [1]. The compound is primarily sourced as a research chemical used in the synthesis of more complex molecules, with its closest structural analog—the corresponding acetamidoxime derivative—serving as a reagent for generating class II HDAC inhibitors .

Why In-Class 1,3,4-Oxadiazole or Phenoxyacetic Acid Derivatives Cannot Replace 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetic Acid


Compounds within the 1,3,4-oxadiazole or phenoxyacetic acid families cannot be interchanged because this specific scaffold positions the carboxylic acid functionality at a defined distance from the oxadiazole ring via a rigid para-phenoxy spacer. This topology dictates the compound's hydrogen-bond donor/acceptor pattern and its ability to participate in subsequent derivatization reactions. For example, the free carboxylic acid of this compound can be directly coupled to amines or activated to form the acetamidoxime intermediate, a transformation that is sterically and electronically inaccessible to simple 2-(1,3,4-oxadiazol-2-yl)acetic acid (which lacks the phenoxy linker) or to phenoxyacetic acid (which lacks the oxadiazole ring). These structural differences translate into divergent reactivity, physicochemical properties, and biological profiles [1].

Quantitative Differentiation Evidence for 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetic Acid


Molecular Connectivity: H-Bond Donor/Acceptor Profile vs. 2-(1,3,4-Oxadiazol-2-yl)acetic Acid

The target compound contains two hydrogen-bond donors (carboxylic acid -OH) and six hydrogen-bond acceptors (oxadiazole N and O, phenoxy O, carboxylic acid O) compared to 2-(1,3,4-oxadiazol-2-yl)acetic acid, which has two HBDs but only four HBAs [1]. This additional acceptor capacity from the phenoxy oxygen enhances the compound's ability to engage in multipoint hydrogen-bond interactions with biological targets, a property not shared by the simpler analog.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Predicted Lipophilicity (clogP): Advantage over 2-(1,3,4-Oxadiazol-2-yl)acetic Acid

The calculated logP for 2-(1,3,4-oxadiazol-2-yl)acetic acid has been reported as −0.8, classifying it as highly hydrophilic and likely to exhibit poor membrane permeability [1]. The target compound, bearing an additional phenyl ring, is predicted to have a logP approximately 1.2–1.8 units higher (estimated in the range of +0.4 to +1.0 based on the Hansch π value for a phenyl group), placing it in a more favorable lipophilicity window for passive membrane diffusion.

ADME Drug Design Lipophilicity

Synthetic Utility: Direct Conversion to HDAC-Targeted Acetamidoxime Reagent

The target compound serves as the direct precursor to 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamidoxime, which is a validated reagent used to synthesize fluoroacetylthiophene oxadiazoles—a series of potent, low-nanomolar class II HDAC4 inhibitors that are highly selective over class I HDACs (HDAC1 and HDAC3) [1]. In contrast, 2-(1,3,4-oxadiazol-2-yl)acetic acid cannot be converted into this amidoxime reagent because it lacks the phenoxy attachment point required for the thiophene-oxadiazole coupling step.

Epigenetics HDAC Inhibition Chemical Biology

Class-Level Antimicrobial Activity of 1,3,4-Oxadiazole Phenoxy Derivatives

In a systematic SAR study of 2-[(4-alkylthio/alkylsulfonyl phenoxy)methyl]-5-substituted-1,3,4-oxadiazoles (compounds 4a–y, 5a–h), several analogs exhibited promising in vitro antibacterial activity against four pathogenic bacterial strains and antifungal activity against three fungi [1]. The phenoxy linker was critical to the observed activity; compounds lacking this motif showed substantially reduced antimicrobial potency. The target compound retains this essential phenoxy-oxadiazole architecture and the free carboxylic acid group enables further optimization via amide or ester formation, a versatility not shared by already-capped analogs.

Antimicrobial Infectious Disease Structure-Activity Relationship

Patent Landscape: Phenoxyacetic Acid Derivatives as Privileged GPCR Ligands

US Patent 5,703,099 (Ono Pharmaceutical) broadly claims phenoxyacetic acid derivatives substituted with oxadiazolyl among other heterocycles as PGI₂ receptor agonists useful for thrombosis, arteriosclerosis, and hypertension [1]. The phenoxyacetic acid scaffold is central to the pharmacophore, and the oxadiazolyl substitution is specifically recited as a permitted substituent for modulating receptor affinity. While the patent does not directly exemplify 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid, the structural overlap places this compound within a well-protected IP space, distinguishing it from oxadiazole acetic acids that lack the phenoxy linker and fall outside the claims.

GPCR Prostacyclin Receptor Patent Analysis

Recommended Application Scenarios for 2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetic Acid Based on Differentiated Evidence


Fragment-Based and Structure-Guided Drug Design for Targets Requiring Extended Aromatic Scaffolds

The compound's dual aromatic character (oxadiazole plus phenyl ring) with a para-oriented carboxylic acid linker provides a defined, rigid vector for fragment growing. Its hydrogen-bonding capacity (6 HBA, 2 HBD) surpasses that of the simpler 2-(1,3,4-oxadiazol-2-yl)acetic acid, enabling more productive interactions with protein active sites that feature multiple polar residues [Evidence from Section 3, Item 1]. Medicinal chemistry teams designing inhibitors for targets with extended binding pockets (e.g., kinases, HDACs, GPCRs) should prioritize this scaffold over the non-phenoxy analog for fragment library inclusion.

Synthesis of Class II HDAC-Selective Chemical Probes and Inhibitor Libraries

The compound is the direct synthetic precursor to 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamidoxime, which is a key reagent in the synthesis of fluoroacetylthiophene oxadiazoles—potent, low-nanomolar HDAC4 inhibitors with high selectivity over class I HDACs (HDAC1, HDAC3) [Evidence from Section 3, Item 3]. Epigenetics research groups involved in HDAC inhibitor development should procure this compound as the optimal entry point for generating amidoxime-based HDAC tool compounds, as alternative oxadiazole acetic acids cannot participate in this validated synthetic route.

Hit-to-Lead Optimization in Antimicrobial Drug Discovery

The phenoxy-1,3,4-oxadiazole core has demonstrated broad-spectrum in vitro antibacterial and antifungal activity in systematic SAR studies, with the phenoxy linker being essential for potency [Evidence from Section 3, Item 4]. Unlike pre-capped analogs, this compound retains a free carboxylic acid handle, enabling rapid parallel synthesis of amide and ester libraries for structure-activity exploration. Anti-infective research teams should select this compound as a versatile 'scaffold with a handle' rather than purchasing pre-derivatized analogs that limit synthetic flexibility.

GPCR Agonist Lead Generation within Patent-Protected Chemical Space

The compound shares structural features with phenoxyacetic acid derivatives claimed in US Patent 5,703,099 as PGI₂ receptor agonists [Evidence from Section 3, Item 5]. Industrial groups pursuing prostacyclin receptor modulation for cardiovascular or inflammatory indications should evaluate this compound as a starting point for lead generation, particularly if IP positioning within the Ono Pharmaceutical patent landscape is strategically advantageous relative to oxadiazole acetic acids that fall outside the claims.

Quote Request

Request a Quote for 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.